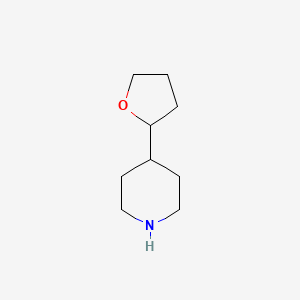

4-(Oxolan-2-yl)piperidine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(oxolan-2-yl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c1-2-9(11-7-1)8-3-5-10-6-4-8/h8-10H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDZMCSFGQPLQBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401297783 | |

| Record name | 4-(Tetrahydro-2-furanyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401297783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314966-66-9 | |

| Record name | 4-(Tetrahydro-2-furanyl)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1314966-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Tetrahydro-2-furanyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401297783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(oxolan-2-yl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Oxolan 2 Yl Piperidine and Analogues

Retrosynthetic Analysis of the 4-(Oxolan-2-yl)piperidine Core Structure

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection is the C-C bond between the piperidine (B6355638) and oxolane rings. This leads to two main retrosynthetic pathways, as illustrated below.

Scheme 1: Retrosynthetic Disconnections of this compound

Pathway A involves a disconnection where the piperidine ring is the nucleophile and the oxolane ring is the electrophile. This suggests a synthetic strategy involving the addition of a 4-piperidyl organometallic species to an electrophilic oxolane precursor, such as a lactone or a protected lactol.

Pathway B considers the oxolane ring as the nucleophile and the piperidine ring as the electrophile. This approach would involve the reaction of a 2-oxolanyl organometallic reagent with an electrophilic piperidine derivative, for instance, a 4-piperidone (B1582916) or a related species.

A third, alternative strategy involves the initial synthesis of a 4-(oxolan-2-yl)pyridine intermediate, which is then subjected to hydrogenation to afford the target piperidine. This approach simplifies the synthesis to the formation of the substituted pyridine (B92270), a well-established area of organic chemistry.

Classical and Modern Synthetic Routes to Piperidine Derivatives

The construction of the piperidine ring and the stereoselective introduction of the oxolane moiety are the cornerstones of the synthesis of this compound. A variety of classical and modern methods are available for these transformations.

Approaches to Construct the Piperidine Ring System

The catalytic hydrogenation of substituted pyridines is one of the most direct and widely used methods for the synthesis of piperidine derivatives. nih.govnih.govevitachem.com This method is attractive due to the commercial availability of a wide range of substituted pyridines.

Table 1: Catalysts for Pyridine Hydrogenation

| Catalyst | Conditions | Notes |

| Platinum(IV) oxide (PtO₂) | H₂ (50-70 bar), glacial acetic acid, room temperature | Effective for a range of substituted pyridines. nih.gov |

| Rhodium on carbon (Rh/C) | H₂ (low pressure) | Milder conditions compared to some other catalysts. |

| Iridium(III) complexes | H₂, various solvents | Can tolerate a wide range of functional groups. nih.gov |

| Rhodium(III) oxide (Rh₂O₃) | H₂ (5 bar), 2,2,2-trifluoroethanol (B45653) (TFE), 40 °C | Mild conditions and broad substrate scope. evitachem.com |

An alternative approach to 4-substituted piperidines starts from a pre-formed piperidine ring, such as piperidin-4-one. google.com The ketone functionality allows for the introduction of the oxolane moiety via nucleophilic addition reactions.

Strategies for the Stereoselective Introduction of the Oxolane Moiety

The stereoselective synthesis of 2-substituted tetrahydrofurans is a well-developed field, driven by the prevalence of this motif in natural products. nih.gov Several methods are applicable to the synthesis of the this compound core.

One common strategy involves the nucleophilic addition of an organometallic reagent to a γ-lactone, such as γ-butyrolactone. The resulting intermediate can exist as a hemiketal or be reduced to a diol, which can then be cyclized to the desired tetrahydrofuran (B95107). wikipedia.org

Scheme 2: Synthesis of a 2-Substituted Tetrahydrofuran from a γ-Lactone

Alternatively, the addition of nucleophiles to γ-lactols or their derivatives can provide access to 2-substituted tetrahydrofurans with good stereocontrol. nih.gov Lewis acids are often employed to activate the lactol for nucleophilic attack.

Protecting Group Chemistry in this compound Synthesis

The synthesis of complex molecules like this compound often necessitates the use of protecting groups to mask reactive functional groups and prevent unwanted side reactions.

Nitrogen Protecting Group Strategies (e.g., tert-Butoxycarbonyl)

The secondary amine of the piperidine ring is nucleophilic and can interfere with many synthetic transformations. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of conditions and its facile removal under acidic conditions.

Table 2: Introduction and Removal of the Boc Protecting Group

| Transformation | Reagents and Conditions |

| Protection | Di-tert-butyl dicarbonate (B1257347) (Boc₂O), base (e.g., triethylamine, NaOH), solvent (e.g., THF, water) |

| Deprotection | Strong acid (e.g., trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), HCl in methanol) |

The Boc group is orthogonal to many other protecting groups, allowing for selective deprotection in a multi-step synthesis.

Oxygen Protecting Group Considerations for Oxolane Precursors

In synthetic routes that involve the formation of diol intermediates prior to cyclization to the oxolane ring, protection of one or both hydroxyl groups may be necessary. The choice of protecting group depends on the subsequent reaction conditions. Silyl ethers, such as tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS) ethers, are commonly used and can be removed with fluoride (B91410) reagents.

Catalytic Methods and Reaction Conditions in the Synthesis of this compound Scaffolds

The construction of the this compound framework can be approached through various catalytic strategies, primarily involving the formation of the piperidine ring with the oxolane substituent already in place or introduced during the synthetic sequence. While direct catalytic coupling of a piperidine precursor with a 2-substituted oxolane is not extensively documented, several indirect catalytic methods can be envisaged and have been applied to analogous systems.

One of the most prevalent methods for synthesizing substituted piperidines is the catalytic hydrogenation of corresponding pyridine precursors . nih.govresearchgate.netnih.gov This approach involves the reduction of a pyridine ring bearing a 2-oxolanyl substituent at the 4-position. A variety of transition metal catalysts are effective for this transformation, with platinum, palladium, rhodium, and ruthenium being the most common. nih.gov The reaction conditions for such hydrogenations are crucial for achieving high yields and stereoselectivity.

For instance, platinum(IV) oxide (PtO2), also known as Adams' catalyst, is a widely used catalyst for the hydrogenation of pyridines. nih.gov The reaction is typically carried out in a protic solvent such as acetic acid under a hydrogen atmosphere. nih.gov The pressure of hydrogen gas can vary, but pressures between 50 to 70 bar are often employed to ensure efficient reduction at room temperature. nih.gov The choice of solvent can significantly influence the reaction outcome, with acidic media often facilitating the reduction of the electron-deficient pyridine ring.

| Catalyst | Substrate | Solvent | Pressure (bar) | Temperature | Yield | Reference |

| Platinum(IV) oxide (PtO2) | 4-(Oxolan-2-yl)pyridine | Acetic Acid | 50-70 | Room Temp. | High | nih.gov |

| Palladium on Carbon (Pd/C) | 4-(Oxolan-2-yl)pyridine | Ethanol | 1-50 | 25-80°C | Good to High | nih.gov |

| Rhodium on Carbon (Rh/C) | 4-(Oxolan-2-yl)pyridine | Methanol | 10-100 | 25-100°C | High | nih.gov |

Table 1: Representative Catalytic Systems for the Hydrogenation of 4-(Oxolan-2-yl)pyridine

Another potential route involves the synthesis of piperidine from furfural (B47365), a biomass-derived platform chemical. This process proceeds through a cascade of reactions including amination, hydrogenation to tetrahydrofurfurylamine (B43090) (THFAM), and subsequent ring rearrangement to form the piperidine ring. researchgate.net While this method does not directly yield the 4-substituted isomer, it highlights the intricate catalytic transformations that can be employed to interconvert furan (B31954) and piperidine ring systems.

Functionalization and Derivatization Pathways from this compound

Once the this compound scaffold is obtained, its secondary amine functionality provides a versatile handle for a wide array of functionalization and derivatization reactions. These modifications are crucial for exploring the structure-activity relationships of molecules containing this core and for the development of new chemical entities. The most common derivatization strategies involve N-alkylation and N-acylation.

N-Alkylation of the piperidine nitrogen introduces a variety of substituents, modulating the steric and electronic properties of the molecule. This transformation is typically achieved by reacting this compound with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base. researchgate.netgoogle.com Common bases include potassium carbonate (K2CO3) or a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA). researchgate.netchemicalforums.com The choice of solvent is also critical, with polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (B52724) being frequently employed. researchgate.net To avoid the formation of quaternary ammonium (B1175870) salts, the alkylating agent is often added slowly to a solution of the piperidine. researchgate.net

| Alkylating Agent | Base | Solvent | Temperature | Outcome | Reference |

| Alkyl Bromide/Iodide | K2CO3 | DMF | Room Temp. - 80°C | N-Alkyl-4-(oxolan-2-yl)piperidine | researchgate.net |

| Benzyl Chloride | DIPEA | DCM | Room Temp. | N-Benzyl-4-(oxolan-2-yl)piperidine | chemicalforums.com |

| Functionalized Halides | Various | Various | Various | Diverse N-substituted derivatives | nih.gov |

Table 2: General Conditions for N-Alkylation of this compound

N-Acylation is another fundamental derivatization pathway that introduces an amide functionality, which can act as a key pharmacophore. This reaction is typically performed by treating this compound with an acylating agent such as an acid chloride or an acid anhydride. orientjchem.orgderpharmachemica.com The reaction is often carried out in the presence of a base to neutralize the hydrogen halide byproduct. In some cases, catalyst-free conditions can be employed, particularly with highly reactive acylating agents. orientjchem.org

Reductive amination offers a further route to N-alkylated derivatives. This two-step, one-pot process involves the initial reaction of this compound with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding N-alkylated piperidine. nih.govorganic-chemistry.orgmdpi.com Common reducing agents for this transformation include sodium borohydride (B1222165) and its derivatives. organic-chemistry.org This method is particularly useful for introducing a wide range of functionalized alkyl groups onto the piperidine nitrogen.

The functionalized derivatives obtained through these pathways can serve as key intermediates for the synthesis of more complex molecules with potential biological activities.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of 4-(Oxolan-2-yl)piperidine in solution. Through a combination of one-dimensional and two-dimensional experiments, it is possible to assign every proton and carbon atom and to determine the molecule's connectivity and stereochemistry.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra provide foundational information about the chemical environment, number, and connectivity of atoms.

The ¹H NMR spectrum reveals the chemical shift, integration (number of protons), and multiplicity (splitting pattern) for each unique proton in the molecule. The protons on the piperidine (B6355638) ring adjacent to the nitrogen typically appear in the 2.5-3.0 ppm range, while the other piperidine and oxolane methylene protons resonate between 1.4 and 2.2 ppm. The proton at the chiral center (C2 of the oxolane ring) is expected to show a distinct chemical shift.

The ¹³C NMR spectrum shows a single peak for each unique carbon atom. The carbons of the piperidine ring typically appear in the range of 25-50 ppm, while the carbons in the oxolane ring are influenced by the ether oxygen, shifting them to the 60-80 ppm region.

Table 1: Predicted ¹H NMR Data for this compound

| Atom Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Piperidine H2, H6 | 2.6 - 3.1 | Multiplet |

| Piperidine H3, H5 | 1.5 - 1.9 | Multiplet |

| Piperidine H4 | 1.7 - 2.1 | Multiplet |

| Oxolane H2 | 3.8 - 4.2 | Multiplet |

| Oxolane H3, H4, H5 | 1.8 - 2.2 | Multiplet |

Table 2: Predicted ¹³C NMR Data for this compound

| Atom Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Piperidine C2, C6 | ~46 |

| Piperidine C3, C5 | ~27 |

| Piperidine C4 | ~40 |

| Oxolane C2 | ~78 |

| Oxolane C5 | ~68 |

Two-dimensional NMR experiments are essential for assembling the complete structural puzzle by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons (²J or ³J coupling). sdsu.edu It would show correlations between H2/H3 and H5/H6 on the piperidine ring, and between adjacent protons on the oxolane ring, confirming the proton sequence within each ring system. sdsu.eduresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. sdsu.edu It provides an unambiguous assignment of each carbon atom by linking it to its known proton signal from the ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This is crucial for confirming the connection between the two ring systems. A key correlation would be observed between the proton at C2 of the oxolane ring and C4 of the piperidine ring, and vice-versa, definitively establishing the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net This information is vital for determining the relative stereochemistry. For instance, NOESY can help establish whether the oxolane substituent is in an axial or equatorial position on the piperidine chair conformer by observing correlations between the oxolane protons and the axial/equatorial protons of the piperidine ring.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) can determine the molecular formula of this compound by providing a highly accurate mass measurement. The molecular formula is C₉H₁₇NO, corresponding to a monoisotopic mass of 155.1310 g/mol . uni.lu

Tandem mass spectrometry (MS/MS) provides structural information by analyzing the fragmentation patterns of the parent ion. nih.gov The fragmentation of piperidine-containing compounds is well-studied and typically involves characteristic cleavage events. researchgate.netwvu.edu For this compound, the fragmentation is expected to proceed through several key pathways:

Cleavage of the C-C bond between the two rings: This would be a primary fragmentation pathway, leading to ions corresponding to the piperidine and oxolane moieties.

Ring-opening and fragmentation of the piperidine ring: This can lead to the loss of small neutral molecules and the formation of characteristic fragment ions.

Fragmentation of the oxolane ring: Cleavage within the tetrahydrofuran (B95107) ring can also occur, often initiated by the ether oxygen.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value (Predicted) | Identity of Fragment |

|---|---|

| 155 | [M]⁺ (Molecular Ion) |

| 154 | [M-H]⁺ |

| 84 | [Piperidine ring fragment]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is an effective method for identifying the functional groups present in a compound. The IR spectrum of this compound would display characteristic absorption bands corresponding to its structural features.

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Secondary Amine (N-H) | Stretch | 3300 - 3500 (broad) |

| Alkane (C-H) | Stretch | 2850 - 2960 |

| Ether (C-O-C) | Stretch | 1050 - 1150 (strong) |

The presence of a broad absorption band in the 3300-3500 cm⁻¹ region would indicate the N-H stretch of the secondary amine. Strong peaks in the 2850-2960 cm⁻¹ range correspond to the C-H stretching of the alkane portions of both rings. A strong, characteristic absorption band between 1050-1150 cm⁻¹ would confirm the presence of the C-O-C ether linkage in the oxolane ring. mdpi.comnist.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a molecule in its solid, crystalline state. By diffracting X-rays off a single crystal, one can calculate the precise positions of atoms, as well as bond lengths, bond angles, and torsional angles. nih.gov

For this compound, a successful crystal structure analysis would reveal:

Conformation of the Piperidine Ring: It is expected to adopt a stable chair conformation, which is characteristic of piperidine derivatives. nih.govmdpi.com

Conformation of the Oxolane Ring: The five-membered tetrahydrofuran ring typically adopts an envelope or twist conformation to minimize steric strain.

Relative Orientation: The analysis would show the precise dihedral angle between the two rings and confirm whether the oxolane group occupies an equatorial or axial position on the piperidine ring in the solid state.

Intermolecular Interactions: The crystal packing would be stabilized by intermolecular hydrogen bonding involving the piperidine N-H group, as well as other weaker van der Waals interactions.

Chiroptical Techniques for Absolute Configuration Assignment (if chiral centers are present)

The this compound molecule possesses a single stereocenter at the C2 position of the oxolane ring—the carbon atom bonded to the piperidine ring and the ring oxygen. This chirality means the compound can exist as two non-superimposable mirror images, or enantiomers (R and S).

Chiroptical techniques are used to study the differential interaction of chiral molecules with polarized light and are essential for assigning the absolute configuration of a specific enantiomer. nih.gov

Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD): These techniques measure the rotation of plane-polarized light and the differential absorption of left- and right-circularly polarized light, respectively. mdpi.com While the chromophores in this molecule are not strong, these methods can still be applied.

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left- and right-circularly polarized infrared light.

For an unambiguous assignment, the experimental ORD, ECD, or VCD spectrum is compared with theoretical spectra generated through quantum chemical calculations for both the R and S configurations. nih.govmdpi.com A match between the experimental and one of the calculated spectra allows for the definitive assignment of the absolute configuration of the enantiomer being analyzed. researchgate.net

Circular Dichroism (CD) Spectroscopy

No specific data on the circular dichroism of this compound could be located. This type of analysis would provide valuable information on the compound's stereochemistry, including the conformation of the piperidine and oxolane rings and the absolute configuration of any chiral centers. Such an analysis would involve measuring the differential absorption of left- and right-circularly polarized light, resulting in a CD spectrum with positive or negative Cotton effects that are characteristic of the molecule's structure.

Optical Rotatory Dispersion (ORD)

Similarly, no research detailing the optical rotatory dispersion of this compound was found. ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD spectrum can be used to determine the absolute configuration of stereoisomers and to study conformational equilibria. The lack of experimental ORD data for this specific compound makes it impossible to provide a detailed analysis of its chiroptical properties using this technique.

Computational Chemistry and Theoretical Investigations of 4 Oxolan 2 Yl Piperidine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the electronic characteristics and predicting the reactivity of molecules. For 4-(Oxolan-2-yl)piperidine, these methods can provide insights into the distribution of electrons, the energies of molecular orbitals, and the regions of the molecule most susceptible to electrophilic or nucleophilic attack.

Density Functional Theory (DFT) has become a principal tool in computational chemistry for investigating the electronic structure of organic molecules. By applying DFT methods, it is possible to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical stability and reactivity of a molecule; a larger gap generally implies greater stability and lower reactivity.

Global reactivity descriptors, derived from the conceptual DFT framework, can further quantify the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors for this compound can be estimated based on the computed HOMO and LUMO energies, providing a quantitative measure of its expected chemical behavior.

| Descriptor | Formula | Predicted Qualitative Value | Interpretation |

|---|---|---|---|

| HOMO Energy (EHOMO) | - | Relatively High | Indicates susceptibility to electrophilic attack, primarily at the nitrogen atom. |

| LUMO Energy (ELUMO) | - | Relatively Low | Suggests the ability to accept electrons in reactions with nucleophiles. |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Moderate | Implies a balance of kinetic stability and chemical reactivity. |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Moderate | Reflects the overall electron-attracting tendency of the molecule. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Moderate | Correlates with the resistance to change in electron distribution. |

Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, are highly valuable for accurately determining the geometric structure and energetic stability of molecules. Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) can be employed to optimize the geometry of this compound.

These calculations would likely confirm that the piperidine (B6355638) ring adopts a chair conformation to minimize steric strain. The oxolane ring, being a five-membered ring, is not planar and will exhibit a puckered conformation, typically an envelope or a twist form. Ab initio methods can precisely predict bond lengths, bond angles, and dihedral angles for the most stable conformer of the molecule. Furthermore, by calculating the total electronic energy, the thermodynamic stability of different conformers can be compared. For this compound, the conformer with the oxolane substituent in the equatorial position of the piperidine ring is expected to be the most stable due to the avoidance of 1,3-diaxial interactions.

Conformational Analysis of the Piperidine and Oxolane Ring Systems

The piperidine ring, analogous to cyclohexane, predominantly exists in a chair conformation. This conformation minimizes both angle strain and torsional strain. The chair form can undergo a ring inversion process, often referred to as a "chair flip," which converts axial substituents to equatorial and vice versa. This process proceeds through higher-energy transition states, such as the half-chair and boat conformations.

Computational studies on substituted piperidines have shown that the energy barrier for this ring inversion is typically in the range of 10-12 kcal/mol. The presence of the oxolane substituent at the 4-position is not expected to significantly alter this barrier. The two primary chair conformers of this compound would be one with the oxolane group in an axial position and one with it in an equatorial position. Due to steric hindrance, the equatorial conformer is anticipated to be significantly more stable. The energy difference between the axial and equatorial conformers (the A-value) for a substituent determines the conformational equilibrium. For a bulky group like oxolanyl, a strong preference for the equatorial position is expected.

| Conformation | Relative Energy (kcal/mol) | Key Feature |

|---|---|---|

| Chair (Equatorial Substituent) | 0 (most stable) | Oxolane group is in the sterically favored equatorial position. |

| Chair (Axial Substituent) | > 2.0 | Oxolane group experiences 1,3-diaxial interactions, leading to steric strain. |

| Boat | ~5-6 | High-energy intermediate with significant torsional and steric strain. |

| Twist-Boat | ~4-5 | Slightly more stable than the boat conformation but still significantly higher in energy than the chair. |

The five-membered oxolane (tetrahydrofuran) ring is not planar and adopts puckered conformations to relieve torsional strain. The two most common conformations are the envelope (Cs symmetry) and the twist (C2 symmetry). In the envelope conformation, four of the ring atoms are coplanar, and the fifth is out of the plane. In the twist conformation, no four atoms are coplanar.

The energy barrier for interconversion between these puckered forms is very low, typically less than 1 kcal/mol, leading to a dynamic equilibrium at room temperature. This process is known as pseudorotation. For a 2-substituted oxolane, the substituent can be in either a pseudo-axial or a pseudo-equatorial position in the various puckered conformations. The exact conformational preference will depend on minimizing steric interactions between the substituent and the rest of the ring.

The relative orientation of the two rings will be governed by steric and electronic interactions. Computational modeling would be necessary to determine the preferred dihedral angle of the C-C bond connecting the two rings. It is likely that the molecule will adopt a conformation that minimizes steric clashes between the hydrogen atoms on both rings. The dynamic nature of the oxolane ring's pseudorotation will result in a complex potential energy surface with multiple local minima corresponding to different relative orientations of the two rings.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful tools for exploring the conformational space, thermodynamic properties, and intermolecular interactions of flexible molecules like this compound. These methods rely on the foundational concept of a force field, a set of empirical energy functions and parameters that describe the potential energy of a system of atoms.

Development and Validation of Force Fields for Piperidine-Oxolane Systems

A critical prerequisite for accurate molecular dynamics simulations is the availability of a well-parameterized force field. For a hybrid system like this compound, this involves ensuring that the parameters governing the interactions within the piperidine ring, within the oxolane ring, and, crucially, at the linkage between them, are robust and reliable.

Standard force fields such as AMBER (Assisted Model Building with Energy Refinement), CHARMM (Chemistry at HARvard Macromolecular Mechanics), and OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) provide well-established parameters for common organic moieties, including saturated heterocycles. science.gov However, the specific torsional parameters governing the rotation around the C-C bond connecting the piperidine and oxolane rings may require specific validation or refinement for this particular system.

The development and validation process for such a system would typically follow these steps:

Quantum Mechanical (QM) Calculations : High-level ab initio or Density Functional Theory (DFT) calculations are performed on fragments of the molecule (e.g., 4-ethylpiperidine (B1265683) and 2-methyltetrahydrofuran) and on the full this compound molecule itself. These calculations provide benchmark data, including optimized geometries, rotational energy profiles for key dihedral angles, and vibrational frequencies.

Parameter Fitting : The force field parameters, particularly dihedral terms, are adjusted to reproduce the QM potential energy surfaces. This is often achieved by fitting the Fourier coefficients of the dihedral energy terms to the calculated QM rotational energy profiles. nih.gov Atomic charges are typically derived by fitting them to the QM electrostatic potential (ESP).

Validation : The newly parameterized force field is then tested for its ability to reproduce experimental data or higher-level computational data that were not used in the fitting process. For piperidine-oxolane systems, this could involve comparing simulated properties like conformational preferences, density, and heat of vaporization with experimental values, if available. researchgate.net A study on piperidine analogs, for instance, highlighted differences in conformer populations based on the force field's treatment of tertiary amine and ether oxygen atom types. nih.gov

In Silico Studies of Molecular Interactions (purely theoretical, without biological interpretation)

With a validated force field, molecular dynamics simulations can be employed to study the non-covalent interactions that govern the behavior of this compound in a purely theoretical context. These simulations solve Newton's equations of motion for each atom in the system, providing a trajectory that describes the positions and velocities of atoms over time.

Intramolecular Interactions and Conformational Analysis: The primary focus of such studies would be to elucidate the conformational preferences of the molecule. The piperidine ring can adopt chair, boat, and twist-boat conformations, with the chair form being the most stable. The substituent at the C4 position can be either axial or equatorial. Similarly, the oxolane ring is not planar and undergoes pseudorotation through various twist and envelope conformations. researchgate.net

The interplay between these two flexible rings, connected by a single C-C bond, results in a complex potential energy surface with multiple local minima. Molecular dynamics simulations can explore this surface to determine the relative populations of different conformers at a given temperature. Key questions to be addressed would include the energetic preference for the oxolane group being in an equatorial versus an axial position on the piperidine chair and the preferred orientation (dihedral angle) of the oxolane ring relative to the piperidine ring.

Intermolecular Interactions: Simulations of this compound in the condensed phase (e.g., a pure liquid) can reveal details about intermolecular interactions. These are primarily governed by:

Van der Waals forces : Attractive and repulsive forces between non-bonded atoms.

Electrostatic interactions : Interactions between the partial atomic charges. The nitrogen and oxygen atoms are regions of negative potential, while the amine proton and adjacent carbons are regions of positive potential.

Hydrogen Bonding : In the presence of a suitable donor, the nitrogen atom of the piperidine ring and the oxygen atom of the oxolane ring can act as hydrogen bond acceptors. In its protonated state, the piperidinium (B107235) ion can act as a strong hydrogen bond donor.

Simulations can quantify these interactions through the calculation of radial distribution functions (RDFs), which describe the probability of finding one atom at a certain distance from another. For instance, the N···H-N or O···H-N RDFs in a simulation of the protonated species in a protic solvent would provide clear evidence of hydrogen bonding.

Prediction of Spectroscopic Parameters from Theoretical Models

Quantum chemical calculations offer a powerful means to predict spectroscopic parameters, which can aid in the interpretation of experimental spectra or serve as a predictive tool. For this compound, theoretical models can provide valuable insights into its NMR and vibrational (IR, Raman) spectra.

The general approach involves:

Geometry Optimization : The molecular geometry of the relevant conformer(s) is optimized using a suitable QM method (e.g., DFT with a functional like B3LYP or ωB97X-D) and basis set (e.g., 6-311++G(d,p)). nih.govresearchgate.net The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the structure is a true energy minimum.

Property Calculation : Using the optimized geometry, the desired spectroscopic properties are calculated. For NMR, this involves calculating the magnetic shielding tensors for each nucleus. For vibrational spectroscopy, it involves computing the harmonic or anharmonic vibrational frequencies and intensities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C chemical shifts (δ) and spin-spin coupling constants (J). The GIAO (Gauge-Independent Atomic Orbital) method is commonly used for this purpose. researchgate.net The calculated absolute magnetic shieldings (σ) are converted to chemical shifts by referencing them to the shieldings of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

δsample = σTMS - σsample

A study on a related compound, 4-(1-pyrrolidinyl)piperidine, demonstrated that theoretical DFT calculations could accurately reproduce experimental ¹H and ¹³C NMR chemical shifts for different conformers. researchgate.net For this compound, such calculations would be sensitive to the conformation, particularly the axial or equatorial position of the oxolane substituent, which would significantly impact the chemical shifts of the piperidine ring protons and carbons.

Below is a hypothetical table illustrating the kind of data that would be generated from such a study, comparing predicted chemical shifts for the two primary chair conformers.

| Atom Number | Predicted ¹³C δ (ppm) - Equatorial Conformer | Predicted ¹³C δ (ppm) - Axial Conformer |

| Pip-C2, C6 | 45.8 | 42.1 |

| Pip-C3, C5 | 28.5 | 29.5 |

| Pip-C4 | 41.2 | 38.5 |

| Oxo-C2 | 78.9 | 77.8 |

| Oxo-C3 | 26.1 | 25.9 |

| Oxo-C4 | 26.3 | 26.1 |

| Oxo-C5 | 68.4 | 68.2 |

| Note: This data is illustrative and not the result of actual calculations. |

Vibrational (IR and Raman) Spectroscopy: Theoretical frequency calculations provide the vibrational modes of the molecule. The predicted frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-31G(d)) to improve agreement with experiment. These calculations also provide the infrared intensities and Raman activities, allowing for the generation of a complete theoretical spectrum that can be compared directly with experimental data. Key vibrational modes for this compound would include N-H stretching, C-H stretching, C-N stretching, and C-O-C stretching vibrations.

Mechanistic Organic Chemistry and Reactivity Profile of 4 Oxolan 2 Yl Piperidine

Reaction Mechanisms Governing the Formation of the 4-(Oxolan-2-yl)piperidine Scaffold

The synthesis of the this compound scaffold can be achieved through various strategic disconnections of the molecule, primarily involving the formation of the piperidine (B6355638) ring or the oxolane ring, or the coupling of pre-existing piperidine and oxolane precursors.

One common approach involves the hydrogenation of a corresponding pyridine (B92270) precursor . This method is a cornerstone in the synthesis of piperidine derivatives. nih.govmdpi.com For this compound, this would entail the reduction of a 4-(oxolan-2-yl)pyridine. The reaction typically proceeds using transition metal catalysts such as platinum, palladium, or rhodium under a hydrogen atmosphere. The mechanism involves the stepwise reduction of the aromatic pyridine ring to a fully saturated piperidine ring.

Another significant strategy is through intramolecular cyclization reactions . These can be broadly categorized into:

Reductive Amination: A linear precursor containing a ketone or aldehyde and a primary amine, separated by an appropriate carbon chain, can undergo intramolecular reductive amination to form the piperidine ring. For instance, a δ-amino ketone with an oxolane substituent at the appropriate position could be a suitable precursor. The reaction typically involves the formation of a cyclic imine or enamine intermediate, which is then reduced in situ. mdpi.com

Radical Cyclization: Radical-mediated cyclization of unsaturated precursors can also lead to the piperidine scaffold. nih.gov For example, an N-centered radical could attack a suitably positioned double bond to form the six-membered ring.

Ring-Closing Metathesis (RCM): This powerful reaction utilizes ruthenium-based catalysts to form cyclic olefins from diene precursors. researchgate.net A diene precursor containing a nitrogen atom could be cyclized to a dihydropyridine, which can then be reduced to the piperidine.

Intermolecular reactions also offer viable routes:

Michael Addition: The conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound can be a key step in constructing the piperidine ring. researchgate.net

[4+2] Cycloaddition (Diels-Alder Reaction): An imine can act as a dienophile in a reaction with a suitable diene to form a tetrahydropyridine, which is then reduced to piperidine.

The formation of the oxolane ring, if not already present in a precursor, can be achieved through methods such as the intramolecular Williamson ether synthesis from a diol precursor or through cycloetherification of unsaturated alcohols. organic-chemistry.org

A notable modern approach involves a cascade reaction starting from the bio-based platform chemical furfural (B47365). In a one-pot process, furfural undergoes amination to furfurylamine, followed by hydrogenation to tetrahydrofurfurylamine (B43090), and subsequent ring rearrangement to form the piperidine ring. nih.gov

| Reaction Type | Key Intermediates | Typical Reagents |

| Pyridine Hydrogenation | Dihydropyridine, Tetrahydropyridine | H₂, Pt/C, Pd/C, Rh/C |

| Intramolecular Reductive Amination | Cyclic imine/enamine | NaBH₃CN, NaBH(OAc)₃ |

| Radical Cyclization | N-centered radical | Bu₃SnH, AIBN |

| Ring-Closing Metathesis | Ruthenium carbene complex | Grubbs' catalyst |

| Michael Addition | Enolate | Base |

| [4+2] Cycloaddition | Imine, Diene | Lewis acid catalyst |

Stereochemical Aspects and Control in Reactions Involving the Piperidine and Oxolane Moieties

The presence of stereocenters in both the piperidine and oxolane rings of this compound necessitates careful control of stereochemistry during its synthesis. The relative stereochemistry between the two rings, as well as the absolute stereochemistry of each ring, are critical considerations.

Diastereoselective control is often achieved by employing substrate-controlled methods, where the existing stereochemistry in the starting material directs the formation of new stereocenters. For example, in the hydrogenation of a substituted pyridine precursor, the substituents can direct the approach of hydrogen, leading to a preferred diastereomer. nih.gov

Enantioselective synthesis can be accomplished using chiral catalysts or chiral auxiliaries. Asymmetric hydrogenation of pyridinium (B92312) salts using iridium(I) catalysts with chiral P,N-ligands has been shown to produce enantiomerically enriched piperidines. nih.gov Chiral auxiliaries attached to the nitrogen atom can also direct the stereochemical outcome of cyclization reactions.

In the context of intramolecular cyclizations, the stereochemistry of the substituents on the acyclic precursor plays a crucial role in determining the stereochemistry of the final product. For example, the diastereoselective Mannich reaction can be used to set the stereocenters in the precursor, which are then retained during a subsequent reductive cyclization. mdpi.com

The stereochemistry at the C2 position of the oxolane ring and the C4 position of the piperidine ring are directly linked. The formation of this C-C bond can be controlled through various C-C bond-forming reactions where stereocontrol is a key element.

Reactivity of the Piperidine Nitrogen in Functionalization Reactions

N-Alkylation: The piperidine nitrogen readily undergoes alkylation with alkyl halides or other electrophilic alkylating agents. The rate and efficiency of this reaction can be influenced by the steric bulk of both the alkylating agent and the piperidine ring.

N-Acylation: Acylation with acid chlorides or anhydrides is a common transformation to form amides. This reaction is generally very efficient and can be used to introduce a variety of functional groups.

N-Arylation: The Buchwald-Hartwig amination and other palladium-catalyzed cross-coupling reactions can be employed to form N-aryl piperidines.

N-Oxidation: The piperidine nitrogen can be oxidized to form an N-oxide using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).

Formation of Ammonium (B1175870) Salts: As a secondary amine, the piperidine nitrogen is basic and will react with acids to form the corresponding ammonium salts.

The presence of a protecting group on the nitrogen, such as a Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) group, is often necessary to moderate its reactivity and to direct reactions to other parts of the molecule. The choice of protecting group can also influence the stereochemical outcome of reactions at adjacent positions. nih.gov

| Reaction Type | Reagent | Product |

| N-Alkylation | R-X (Alkyl halide) | N-Alkyl-4-(oxolan-2-yl)piperidine |

| N-Acylation | RCOCl (Acid chloride) | N-Acyl-4-(oxolan-2-yl)piperidine |

| N-Arylation | Ar-X (Aryl halide), Pd catalyst | N-Aryl-4-(oxolan-2-yl)piperidine |

| N-Oxidation | H₂O₂ or m-CPBA | This compound-N-oxide |

| Salt Formation | HX (Acid) | 4-(Oxolan-2-yl)piperidinium salt |

Reactivity and Transformations of the Oxolane Oxygen

The oxygen atom in the oxolane (tetrahydrofuran) ring is generally unreactive due to its nature as an ether oxygen. It is sp³ hybridized and possesses two lone pairs of electrons, which can participate in hydrogen bonding with protic solvents or act as a Lewis base.

Under strongly acidic conditions, the oxolane oxygen can be protonated, which can activate the ring towards nucleophilic attack, leading to ring-opening reactions. This is a key aspect of the reactivity of the oxolane moiety.

The ether linkage is stable to most reducing and oxidizing agents, as well as to bases. However, strong Lewis acids can coordinate to the oxygen atom, which can facilitate certain transformations.

Ring-Opening and Ring-Closing Reactions Associated with the Oxolane Moiety

The oxolane ring can undergo ring-opening reactions under specific conditions, typically involving acid catalysis.

Acid-Catalyzed Ring Opening: In the presence of strong acids, the ether oxygen is protonated, making the carbon atoms adjacent to the oxygen electrophilic. Subsequent attack by a nucleophile can lead to the cleavage of a C-O bond and the formation of a linear product. For example, reaction with a hydrohalic acid (HX) can yield a 4-(4-halobutoxy)piperidine derivative.

Ring-Closing Reactions to form the oxolane ring are a common synthetic strategy. As mentioned in section 5.1, intramolecular Williamson ether synthesis is a classic method. This involves the deprotonation of a hydroxyl group in a precursor that also contains a good leaving group at the appropriate position, leading to an intramolecular Sₙ2 reaction that forms the cyclic ether.

Another approach is the intramolecular hydroalkoxylation of an unsaturated alcohol. This reaction can be catalyzed by various transition metals and involves the addition of the hydroxyl group across a double or triple bond to form the tetrahydrofuran (B95107) ring. organic-chemistry.org

Influence of Electronic and Steric Factors on Reaction Pathways

Both electronic and steric factors play a crucial role in dictating the reactivity and regioselectivity of reactions involving this compound.

Electronic Effects: The electron-donating nature of the piperidine nitrogen can influence the reactivity of the rest of the molecule. The oxolane ring is generally considered to be electronically neutral, with the ether oxygen having a slight electron-withdrawing inductive effect.

Steric Hindrance: The substituent at the 4-position of the piperidine ring, in this case, the oxolane group, can exert significant steric hindrance. This can influence the approach of reagents to the piperidine ring and its nitrogen atom. For example, the rate of N-alkylation may be slower compared to unsubstituted piperidine due to the steric bulk of the oxolane moiety. The conformation of the piperidine ring (chair conformation with the substituent in either an axial or equatorial position) will also have a profound impact on the steric environment around the molecule. Non-empirical quantum-chemical calculations have shown that for N-methylpiperidine, an equatorially placed methyl group is energetically more favored than an axial one. researchgate.net A similar preference for the equatorial position would be expected for the oxolane substituent.

The interplay between electronic and steric effects determines the preferred reaction pathways. For instance, in the functionalization of the piperidine ring, the regioselectivity of C-H activation can be controlled by the choice of catalyst and the nature of the protecting group on the nitrogen, which alters both the electronic and steric properties of the substrate. nih.gov

Advanced Applications in Chemical Scaffold Design and Library Synthesis

4-(Oxolan-2-yl)piperidine as a Versatile Building Block in Heterocyclic Synthesis

The this compound scaffold serves as a bifunctional building block for the synthesis of more elaborate heterocyclic systems, including fused and spirocyclic structures. The reactivity of the secondary amine in the piperidine (B6355638) ring is a primary handle for elaboration, while the ether oxygen of the oxolane ring can influence intramolecular reactions. nih.govijrst.com

Key synthetic strategies leveraging this scaffold include:

Intramolecular Cyclization: Derivatization of the piperidine nitrogen with a side chain containing a suitable electrophile or nucleophile can facilitate intramolecular cyclization reactions. For instance, N-alkylation with a haloalkyl-substituted precursor could lead to the formation of fused bicyclic systems through an intramolecular nucleophilic substitution. mdpi.com

Pictet-Spengler Reaction: The piperidine nitrogen can participate in Pictet-Spengler-type reactions with aldehydes or ketones, especially if an electron-rich aromatic ring is tethered to the scaffold, leading to the formation of complex fused indole (B1671886) or isoquinoline-type structures.

[3+2] Cycloaddition Reactions: The scaffold can be incorporated into molecules designed for cycloaddition reactions. For example, generating a nitrogen-ylide from the piperidine nitrogen could allow for a [3+2] cycloaddition with various dipolarophiles to construct novel fused polyheterocyclic systems. mdpi.com

Ring-Opening and Rearrangement: Under specific catalytic conditions, the oxolane ring could potentially undergo rearrangement or ring-opening, followed by trapping with the piperidine nitrogen, to yield different heterocyclic cores, such as substituted piperidines or azepanes. Recent studies have shown that bio-based furfural (B47365) can be converted through a cascade of reactions including amination, hydrogenation, and ring rearrangement to form piperidine, highlighting the chemical accessibility between these ring systems. nih.gov

The table below summarizes potential synthetic transformations for creating diverse heterocyclic systems from the this compound core.

| Reaction Type | Reagents/Conditions | Resulting Heterocyclic System |

| Intramolecular Hydroamination | N-alkenylated derivative, Metal catalyst (e.g., Pd, Au) | Fused bicyclic piperidine systems |

| Aza-Michael Reaction | N-acrylated derivative, Base catalyst | Fused piperidinone structures |

| Multicomponent Reactions (e.g., Ugi, Passerini) | Aldehyde, Isocyanide, Carboxylic acid | Highly substituted acyclic amides appended to the piperidine nitrogen |

| Reductive Amination Cascade | Dicarbonyl compounds, Reducing agent (e.g., NaBH₃CN) | Fused or spirocyclic piperidine derivatives |

Scaffold Diversity and Analogue Generation through Strategic Derivatization

Strategic derivatization of the this compound core is a key approach to generate libraries of analogues for structure-activity relationship (SAR) studies. The primary point of diversification is the piperidine nitrogen, which readily undergoes a variety of chemical transformations.

Common derivatization strategies include:

N-Alkylation and N-Arylation: The nucleophilic secondary amine can be easily alkylated or arylated using a wide range of alkyl halides, mesylates, or aryl halides (via Buchwald-Hartwig or Ullmann coupling), introducing diverse substituents.

N-Acylation and Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides yields stable amide and sulfonamide derivatives, respectively. This modulates the basicity of the piperidine nitrogen and introduces potential hydrogen bond donor/acceptor groups.

Reductive Amination: Condensation with various aldehydes and ketones followed by reduction provides access to a vast array of N-substituted analogues with varying steric and electronic properties.

These derivatizations allow for the systematic exploration of the chemical space around the core scaffold, enabling the fine-tuning of physicochemical properties such as lipophilicity, solubility, and metabolic stability, which are critical for optimizing drug candidates. researchgate.netpharmaceutical-business-review.com The introduction of chiral centers on the piperidine ring or its substituents can further enhance biological activity and selectivity. researchgate.net

Methodologies for Combinatorial Library Synthesis Incorporating the this compound Core

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large, focused libraries of compounds based on the this compound scaffold. nih.gov These methodologies are essential for efficient lead discovery and optimization in drug development programs.

Solution-Phase Parallel Synthesis: This is a common approach where the this compound core is dispensed into an array of reaction vessels. A diverse set of building blocks (e.g., carboxylic acids for amide coupling, aldehydes for reductive amination) is then added to each vessel, allowing for the parallel synthesis of hundreds of distinct analogues. Purification can be streamlined using automated chromatography systems.

Solid-Phase Synthesis: The this compound scaffold can be tethered to a solid support, typically through a linker attached to the oxolane ring if functionalized, or by using a derivative of the core. This allows for the use of excess reagents to drive reactions to completion, with purification simplified to washing the resin. Subsequent reaction cycles can add further diversity before the final compounds are cleaved from the support.

Diversity-Oriented Synthesis (DOS): DOS strategies can be employed to create structurally complex and diverse molecules from the this compound starting material. This involves multi-step reaction sequences that systematically introduce or alter skeletal complexity, stereochemistry, and functional group appendages, moving beyond simple peripheral modifications.

A hypothetical combinatorial library could be constructed using a multicomponent reaction approach, where this compound acts as the amine component. beilstein-journals.orgrug.nl

| Library Synthesis Component | Example Building Blocks |

| Core Scaffold | This compound |

| Aldehyde Component (R¹-CHO) | Benzaldehyde, 4-Chlorobenzaldehyde, Cyclohexanecarboxaldehyde |

| Isocyanide Component (R²-NC) | tert-Butyl isocyanide, Cyclohexyl isocyanide, Benzyl isocyanide |

| Carboxylic Acid (for Ugi) | Acetic acid, Propionic acid, Phenylacetic acid |

Design Principles for Novel Chemical Entities Utilizing the this compound Framework

The design of new chemical entities incorporating the this compound framework should leverage the distinct properties of its constituent heterocycles. ijrst.comarizona.edu

Exploitation of 3D-Rich Structure: The non-planar, sp³-hybridized nature of both the piperidine and oxolane rings provides a rigid, three-dimensional scaffold. This is advantageous for escaping "flatland" chemistry and can lead to improved selectivity and better physicochemical properties compared to aromatic scaffolds. pharmaceutical-business-review.com Substituents can be placed with precise stereochemical control, allowing for specific vectoral orientations to probe interactions within a biological target's binding site.

Modulation of Basicity and Lipophilicity: The piperidine nitrogen's basicity (pKa) is a critical design element. It can be modulated through N-substitution to control the ionization state at physiological pH, which in turn affects solubility, cell permeability, and target engagement (e.g., forming salt bridges). The oxolane moiety adds polarity and a hydrogen bond acceptor, which can be used to balance the lipophilicity introduced by other substituents. researchgate.net

Bioisosteric Replacement: The oxolane-piperidine motif can serve as a bioisostere for other chemical groups. For example, it could replace a more metabolically labile or toxic fragment while maintaining a similar spatial arrangement of key interacting groups.

The following table outlines key design principles and their potential therapeutic implications when using this framework.

| Design Principle | Physicochemical Effect | Potential Therapeutic Application |

| Maintain sp³-rich character | Increased 3D complexity, improved solubility | Enhanced target selectivity, novel intellectual property |

| Tune piperidine pKa | Control of ionization state, modulation of solubility/permeability | Optimization of pharmacokinetics, improved oral bioavailability |

| Utilize oxolane as H-bond acceptor | Increased polarity, potential for specific H-bond interactions | Improved target affinity and selectivity, enhanced solubility |

| Stereocontrolled substitution | Precise orientation of functional groups in 3D space | Probing chiral binding pockets, improving potency and reducing off-target effects |

By adhering to these principles, medicinal chemists can effectively utilize the this compound framework to design novel chemical entities with tailored properties for a wide range of biological targets. arizona.eduwustl.edu

Future Perspectives and Emerging Research Directions

Innovations in Sustainable and Green Chemistry for 4-(Oxolan-2-yl)piperidine Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental impact, and the synthesis of this compound is a key area for such innovations. jddhs.com The focus is on developing methods that are safer, more energy-efficient, and utilize renewable resources, thereby reducing waste and reliance on hazardous materials. mdpi.com

A significant advancement lies in the use of bio-based platform chemicals. For instance, furfural (B47365), which is derived from lignocellulosic biomass, can be a sustainable starting point for the synthesis of both the piperidine (B6355638) and the oxolane rings. nih.gov Research has demonstrated the successful synthesis of piperidine from furfural using specialized catalysts, a process that offers a renewable alternative to traditional petroleum-based routes. nih.gov This strategy is particularly relevant for this compound, as the tetrahydrofuran (B95107) (oxolane) moiety is a direct derivative of furfural.

Other key areas of green chemistry innovation applicable to this scaffold include:

Alternative Solvents: Shifting away from traditional volatile organic compounds towards greener alternatives like water, supercritical CO₂, or bio-based solvents such as 2-methyltetrahydrofuran (B130290) reduces pollution and health hazards. jddhs.commdpi.com

Catalysis: The use of biocatalysis and heterogeneous catalysis is a cornerstone of green synthesis. jddhs.com Enzymes can offer high selectivity under mild conditions, while recyclable metal catalysts improve atom economy and reduce hazardous waste associated with stoichiometric reagents. mdpi.comnews-medical.net

Energy Efficiency: Techniques like microwave-assisted synthesis and continuous flow processing can significantly reduce reaction times and energy consumption compared to conventional batch processing. jddhs.com These methods also allow for better control over reaction parameters, often leading to higher yields and purity.

Table 1: Green Chemistry Approaches for Piperidine Synthesis

| Green Chemistry Principle | Application in Piperidine Synthesis | Potential Impact on this compound |

|---|---|---|

| Use of Renewable Feedstocks | Synthesis from biomass-derived furfural. nih.gov | Direct, sustainable route to both heterocyclic rings. |

| Alternative Solvents | Utilizing water or bio-based solvents like 2-MeTHF. jddhs.com | Reduced VOC emissions and process safety risks. |

| Catalysis | Employing biocatalysts or recyclable metal catalysts. jddhs.comnews-medical.net | Increased atom economy, higher selectivity, less waste. |

| Energy Efficiency | Microwave-assisted and continuous flow reactions. jddhs.com | Faster reaction times and lower energy consumption. |

Advancements in High-Throughput Screening Methodologies for Synthetic Libraries based on this Scaffold

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast numbers of compounds against biological targets. nih.gov For the this compound scaffold, HTS is crucial for identifying new lead compounds. Synthetic libraries based on this core structure are designed to explore a wide chemical space by systematically modifying substitution patterns on both the piperidine and oxolane rings.

Advancements in HTS are characterized by several key trends:

Miniaturization and Automation: Assays are increasingly performed in 384-well, 1536-well, or even higher-density formats, which significantly reduces the consumption of reagents and valuable library compounds. nih.govchemdiv.com Robotic liquid handlers and automated detection systems ensure high precision and throughput, allowing for the screening of hundreds of thousands of compounds per day. nih.gov

Sophisticated Detection Methods: Modern HTS platforms utilize a range of sensitive detection technologies, including fluorescence, luminescence, and scintillation proximity assays, to measure various biochemical and cellular functions. nih.gov

Fragment-Based Screening (FBS): The this compound scaffold is well-suited for inclusion in fragment libraries. rsc.org FBS screens smaller, less complex molecules at higher concentrations to identify weak but efficient binders, which can then be optimized into more potent leads. nih.gov

Cell-Based and High-Content Screening: There is a growing emphasis on cell-based assays that provide more biologically relevant data than simple biochemical assays. nih.gov High-content screening (HCS) combines automated microscopy with sophisticated image analysis to simultaneously measure multiple cellular parameters, offering deeper insights into a compound's mechanism of action.

A typical HTS workflow for a library of this compound derivatives would involve the automated dispensing of library compounds into assay plates, followed by the addition of reagents and biological targets, and finally, automated signal detection and data analysis to identify "hits." chemdiv.com

Table 2: Evolution of High-Throughput Screening Technologies

| HTS Technology | Description | Relevance to this compound Libraries |

|---|---|---|

| Miniaturization | Use of high-density microplates (e.g., 1536-well) to reduce volumes. chemdiv.com | Conserves limited quantities of synthesized library members. |

| Robotics & Automation | Automated liquid handling, plate transport, and data acquisition. nih.gov | Enables rapid and reproducible screening of large libraries. |

| Fragment-Based Screening | Screening of low molecular weight "fragments" to identify binding motifs. nih.gov | Identifies efficient binding interactions for the core scaffold. |

| High-Content Screening | Automated microscopy and image analysis of cellular responses. | Provides detailed mechanistic insights for active compounds. |

Integration of Machine Learning and Artificial Intelligence for Predictive Synthesis and Reactivity

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis by enabling predictive modeling for both retrosynthesis and reaction outcomes. nih.goviscientific.org These technologies are being applied to accelerate the design and synthesis of complex molecules like this compound derivatives.

Key applications of AI/ML in this context include:

Retrosynthesis Planning: AI-powered tools can analyze a target molecule and propose viable synthetic routes by working backward from the final product. acs.org These models are trained on vast databases of known chemical reactions and can often identify novel or more efficient pathways than those devised by human chemists. chemrxiv.org For a novel this compound derivative, an AI model could suggest optimal disconnections and precursor molecules.

Forward Reaction Prediction: ML models can predict the likely products of a chemical reaction, including major and minor products, given a set of reactants and conditions. This helps chemists anticipate potential side reactions and optimize conditions for higher yields and purity. nih.gov

Reaction Condition Optimization: AI algorithms can systematically explore the complex interplay of solvents, catalysts, temperatures, and reagents to recommend the optimal conditions for a specific transformation, reducing the need for extensive trial-and-error experimentation. digitellinc.com

Reactivity Prediction: ML can be used to predict the reactivity of different sites on the this compound scaffold. For example, it could predict the most likely position for an electrophilic aromatic substitution or the regioselectivity of a C-H activation reaction, guiding the design of subsequent synthetic steps. digitellinc.com

The integration of AI with automated synthesis platforms represents a significant future direction, where AI designs a synthetic route and a robotic system executes it, creating a closed loop for rapid molecular discovery. nih.gov

Table 3: AI and Machine Learning in Chemical Synthesis

| AI/ML Application | Function | Benefit for this compound Synthesis |

|---|---|---|

| Retrosynthesis | Proposes synthetic pathways for a target molecule. acs.orgchemrxiv.org | Accelerates route design and discovers non-obvious pathways. |

| Forward Prediction | Predicts the outcome of a reaction. nih.gov | Minimizes side products and improves reaction efficiency. |

| Condition Optimization | Recommends optimal reaction parameters (e.g., solvent, temp). digitellinc.com | Reduces experimental effort and improves yields. |

| Reactivity Prediction | Identifies the most reactive sites on a molecule. | Guides late-stage functionalization and derivatization. |

Exploration of Novel Chemical Transformations and Rearrangements Involving the this compound Moiety

The exploration of novel chemical reactions is essential for expanding the accessible chemical space around the this compound core. Modern synthetic organic chemistry provides a powerful toolkit for modifying this scaffold in ways that were previously challenging or impossible.

Emerging research directions include:

C-H Functionalization: This strategy involves the direct conversion of a carbon-hydrogen bond into a new carbon-carbon or carbon-heteroatom bond. news-medical.net Applying C-H functionalization to the piperidine or oxolane rings allows for late-stage diversification of complex molecules, avoiding the need for lengthy de novo syntheses. This is a highly atom-economical approach to creating analogues.

Ring-Opening and Ring-Closing Cascades: The inherent structure of the scaffold allows for imaginative transformations. For example, a selective oxidative cleavage of the oxolane ring could yield a reactive diformyl intermediate, which could then be cyclized with a new amine to form a different, expanded heterocyclic system in a stereocontrolled manner. nih.gov

Radical-Mediated Reactions: The use of radical chemistry offers unique pathways for functionalization. Light-mediated or catalyst-induced radical reactions can be used to introduce substituents at positions that are unreactive under traditional ionic conditions. mdpi.com

Novel Rearrangements: Investigating rearrangements within the piperidine or oxolane framework could lead to entirely new scaffolds. While specific rearrangements for this exact moiety are not widely documented, related rearrangements in the pyrrolidine-piperidine series suggest the potential for skeletal reorganization under certain conditions, opening doors to novel molecular architectures. rsc.org

These advanced synthetic methods will enable chemists to generate libraries of this compound derivatives with greater structural diversity and three-dimensional complexity, providing new opportunities for drug discovery programs. rsc.org

Table 4: Novel Transformations for Scaffold Modification

| Transformation Type | Description | Potential Application to the Scaffold |

|---|---|---|

| C-H Functionalization | Direct conversion of a C-H bond to a C-C or C-X bond. news-medical.net | Late-stage introduction of substituents on either ring. |

| Oxidative Ring-Cleavage | Opening of a cyclic structure to form a linear intermediate. nih.gov | Cleavage of the oxolane ring for subsequent re-cyclization. |

| Radical Cyclization | Formation of rings via radical intermediates. mdpi.com | Intramolecular reactions to form fused or spirocyclic systems. |

| Skeletal Rearrangement | Reorganization of the core atomic framework. rsc.org | Conversion of the piperidine or oxolane ring into a new heterocycle. |

Q & A

Q. What are the standard synthetic routes for 4-(Oxolan-2-yl)piperidine, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves alkylation or coupling reactions. For example, arylpiperidine derivatives can be synthesized via brominated intermediates (e.g., 1-bromonaphthalene) followed by dehydrohalogenation and reduction steps . Combinatorial chemistry approaches, such as Knoevenagel condensation, are also employed to optimize substituents on the piperidine core . Key intermediates are characterized using 1H/13C NMR (e.g., δ 6.80–7.2 ppm for aromatic protons in ) and mass spectrometry (e.g., parent peak at m/z 421.1) .

Q. Which spectroscopic techniques are essential for characterizing this compound and its derivatives?

- Methodological Answer :

- NMR Spectroscopy : Critical for confirming regiochemistry and substituent orientation. For example, splitting patterns in aromatic regions (e.g., doublets or multiplets) indicate substitution positions .

- Mass Spectrometry : Validates molecular weight and fragmentation patterns (e.g., parent ion detection) .

- IR Spectroscopy : Identifies functional groups like carbonyls or ethers (e.g., C-O stretches in oxolane rings) .

Q. What safety protocols are recommended for handling piperidine derivatives in laboratory settings?

- Methodological Answer : Follow guidelines from safety data sheets (SDS), including:

- Use of PPE (gloves, goggles, lab coats) to avoid dermal exposure .

- Proper ventilation to mitigate inhalation risks (e.g., H333 hazard code) .

- Neutralization of basic compounds with weak acids (e.g., acetic acid) before disposal .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data for this compound derivatives across studies?

- Methodological Answer : Discrepancies may arise from solvent effects , tautomerism, or impurities. Strategies include:

- High-field NMR (≥500 MHz) to enhance resolution .

- Deuterated solvent standardization (e.g., CDCl3 vs. DMSO-d6) .

- Spiking experiments with authentic samples to confirm assignments .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

- Methodological Answer :

- Catalyst Screening : Transition metals (e.g., Pd/C) for hydrogenation steps .

- Temperature Control : Low temperatures (0–5°C) to suppress side reactions during alkylation .

- Protecting Groups : Use of Boc groups to stabilize intermediates (e.g., 4-Anilino-1-Boc-piperidine in ) .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound-based therapeutics?

- Methodological Answer :

- Bioisosteric Replacement : Substitute oxolane with indanone or isoindoline moieties to enhance target binding (e.g., E2020 in ) .

- Pharmacophore Modeling : Map steric/electronic requirements using crystallographic data (e.g., piperidine ring puckering in ) .

- Enzymatic Assays : Test acetylcholinesterase inhibition (IC50 values) to prioritize candidates .

Data Contradiction Analysis

Q. Why do reported yields for 4-arylpiperidine derivatives vary significantly (e.g., 18% vs. 99%)?

- Methodological Answer : Variations arise from:

- Reaction Scale : Smaller scales (e.g., 1 mmol) often report lower yields due to handling losses .

- Purification Methods : Column chromatography vs. recrystallization (e.g., 99% purity in via rigorous washing) .

- Intermediate Stability : Hydrolysis-prone intermediates (e.g., enol ethers) may degrade during workup .

Tables for Key Findings

Q. Table 1: Synthesis Methods for Piperidine Derivatives

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.